molecular formula C13H15NO3 B14514498 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one CAS No. 62594-87-0

3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one

Cat. No.: B14514498
CAS No.: 62594-87-0
M. Wt: 233.26 g/mol
InChI Key: WQGSAEDYRCTBHK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a hydroxyethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 4-methylquinoline.

    Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide under basic conditions.

    Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst, such as sulfuric acid.

    Methylation: The methyl group is introduced using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(2-Carboxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one.

    Reduction: this compound alcohol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-1H-indole: Similar in structure but lacks the methoxy and methyl groups.

    8-Methoxyquinoline: Similar in structure but lacks the hydroxyethyl and methyl groups.

    4-Methylquinoline: Similar in structure but lacks the hydroxyethyl and methoxy groups.

Uniqueness

3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (hydroxyethyl, methoxy, and methyl) on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62594-87-0

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-(2-hydroxyethyl)-8-methoxy-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO3/c1-8-9-4-3-5-11(17-2)12(9)14-13(16)10(8)6-7-15/h3-5,15H,6-7H2,1-2H3,(H,14,16)

InChI Key

WQGSAEDYRCTBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1C=CC=C2OC)CCO

Origin of Product

United States

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